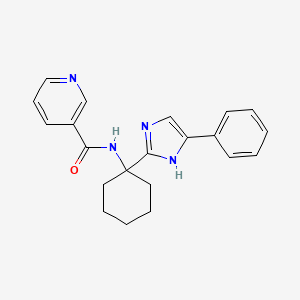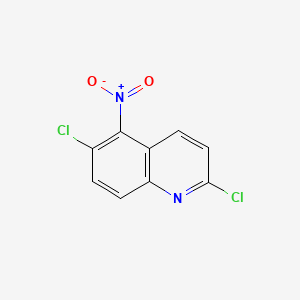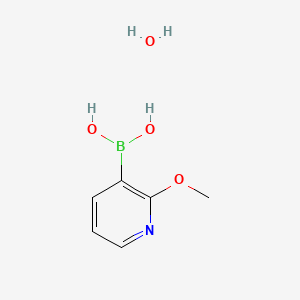
2-Methoxypyridine-3-boronic acid hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxypyridine-3-boronic acid hydrate is a chemical compound with the CAS Number: 1256355-25-5 . It has a molecular weight of 170.96 . It may contain varying amounts of anhydride .
Molecular Structure Analysis
The linear formula of 2-Methoxypyridine-3-boronic acid hydrate is C6H8BNO3.H2O . The InChI code is 1S/C6H8BNO3.H2O/c1-11-6-5(7(9)10)3-2-4-8-6;/h2-4,9-10H,1H3;1H2 .Chemical Reactions Analysis
2-Methoxypyridine-3-boronic acid hydrate can be used in Suzuki–Miyaura coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
2-Methoxypyridine-3-boronic acid hydrate is a solid with a melting point of 140-144 °C . It has a density of 1.24±0.1 g/cm3 . It is soluble in methanol .Scientific Research Applications
Fluorescence Quenching and Sensor Design
2-Methoxypyridine-3-boronic acid hydrate (2MPBA) is utilized in studying fluorescence properties, which is significant for sensor design. The fluorescence quenching of 2MPBA in different solvents has been examined, revealing insights useful for sensor applications. This study indicates the static quenching mechanism is active, with reactions being diffusion-limited, which can inform sensor design strategies (Melavanki, 2018).
Molecular Interactions and Solvent Effects
Investigations into the photophysical properties of 2MPBA, particularly in alcohol environments, have shown interesting effects like fluorescence quenching and dipole moment changes. This research sheds light on solute-solvent interactions and hydrogen bonding, which are crucial for understanding molecular interactions in various scientific applications (Melavanki et al., 2018).
Complex Compound Formation and Crystal Structures
2MPBA is part of studies that focus on complex compound formation and crystal structures. For instance, the research on the formation of planar chiral ferrocenylboroxine and its supramolecular structure has implications in materials science and molecular chemistry, demonstrating the diverse applications of boronic acid derivatives (Thilagar et al., 2011).
Pharmaceutical Applications
In the pharmaceutical industry, studies have explored the formation of multiple layer hydrates for complex compounds, which includes derivatives like 2MPBA. Understanding the crystalline forms and hydration states of pharmaceutical compounds is crucial for improving drug formulation and stability (Zhao et al., 2009).
Environmental and Catalytic Applications
Research into the hydration of CO2, crucial for carbon capture and environmental technologies, has revealed that borate, including compounds like 2MPBA, catalyzes this conversion. This finding is significant for environmental science and technologies aimed at mitigating climate change (Guo et al., 2011).
Synthesis and Catalysis
2MPBA is involved in the synthesis and evaluation of novel bifunctional catalysts, indicating its role in advancing synthetic chemistry. The study of these catalysts contributes to more efficient and sustainable chemical processes (Arnold et al., 2008).
Sugar Sensing and Monitoring
Boronic acid derivatives like 2MPBA are significant in the development of sugar sensors, particularly for continuous glucose monitoring, a critical aspect of diabetes management. These sensors, based on changes in fluorescent intensity, have potential for non-enzymatic sugar sensing, offering an alternative to current glucose monitoring technologies (Geethanjali et al., 2017).
Enantioselective Chemical Reactions
2MPBA has been used in boronic acid catalysis for highly enantioselective chemical reactions. This application is important in the field of asymmetric synthesis, which is essential for creating chiral molecules with specific configurations, useful in pharmaceuticals and fine chemicals (Hashimoto et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-Methoxypyridine-3-boronic acid hydrate is the Suzuki–Miyaura (SM) cross-coupling reaction , a widely applied transition metal catalysed carbon–carbon bond forming reaction . This compound, as an organoboron reagent, plays a crucial role in the SM coupling reaction .
Mode of Action
In the SM coupling reaction, 2-Methoxypyridine-3-boronic acid hydrate interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the organoboron group (from 2-Methoxypyridine-3-boronic acid hydrate) is transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is the primary biochemical pathway affected by 2-Methoxypyridine-3-boronic acid hydrate . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, which are crucial for the synthesis of various organic compounds .
Result of Action
The primary molecular effect of 2-Methoxypyridine-3-boronic acid hydrate’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This leads to the synthesis of various organic compounds, contributing to diverse cellular effects depending on the specific compounds produced .
Action Environment
The action, efficacy, and stability of 2-Methoxypyridine-3-boronic acid hydrate are influenced by various environmental factors. For instance, the SM coupling reaction conditions need to be exceptionally mild and tolerant to functional groups . Additionally, the compound is relatively stable but can decompose under the influence of strong oxidizing agents and acidic conditions .
properties
IUPAC Name |
(2-methoxypyridin-3-yl)boronic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3.H2O/c1-11-6-5(7(9)10)3-2-4-8-6;/h2-4,9-10H,1H3;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHSGONJRVICQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)OC)(O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657405 |
Source


|
| Record name | (2-Methoxypyridin-3-yl)boronic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxypyridine-3-boronic acid hydrate | |
CAS RN |
1256355-25-5 |
Source


|
| Record name | (2-Methoxypyridin-3-yl)boronic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



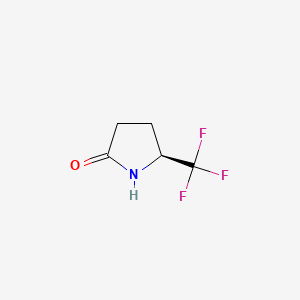

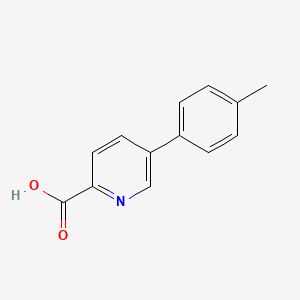
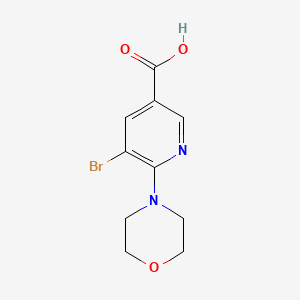
![Methyl 3-cyano-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B582311.png)
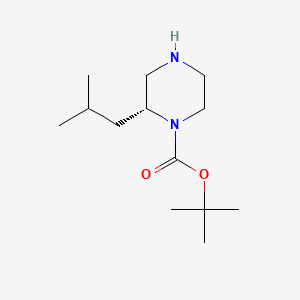
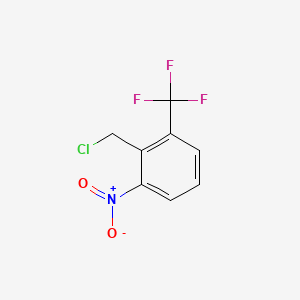
![3-(8-(aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)-4-(1-methyl-1H-indol-2-yl)-1H-pyrrole-2,5-dione hydrochloride](/img/structure/B582315.png)
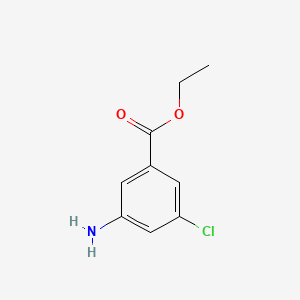
![3-Bromo-7-nitroimidazo[1,2-A]pyridine](/img/structure/B582319.png)
